Mazaticol

Description

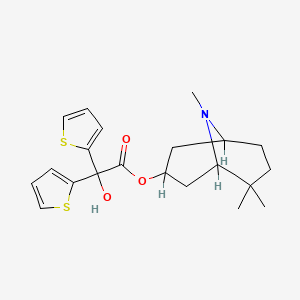

Structure

2D Structure

3D Structure

Properties

CAS No. |

42024-98-6 |

|---|---|

Molecular Formula |

C21H27NO3S2 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3/t14-,15-,16-/m1/s1 |

InChI Key |

AMHPTVWBZSYFSS-BZUAXINKSA-N |

Isomeric SMILES |

CC1(CC[C@@H]2C[C@H](C[C@@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |

Canonical SMILES |

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |

Synonyms |

6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride KAO-264 mazaticol mazaticol hydrochloride, (exo)-isomer mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer mazaticol hydrochloride, carboxy, alpha-di-14C-labeled PG-501 |

Origin of Product |

United States |

Foundational & Exploratory

Mazaticol: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazaticol, also known as Pentona and by its developmental code PG-501, is an anticholinergic agent utilized as an antiparkinsonian drug, primarily in Japan. This technical guide provides a comprehensive analysis of this compound's core mechanism of action. The primary pharmacological target of this compound is the muscarinic acetylcholine receptor (mAChR), where it functions as a competitive antagonist. Notably, it exhibits a preferential binding affinity for the M2 subtype over the M1 subtype. Additionally, this compound has been reported to possess inhibitory effects on the dopamine transporter. This document synthesizes the available data on its receptor binding profile, explores the downstream signaling consequences of its receptor antagonism, and provides detailed experimental methodologies for the key assays used in its characterization.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its therapeutic effects primarily through the blockade of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively dampens cholinergic signaling.

Receptor Subtype Selectivity

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. Early pharmacological studies have indicated that this compound is a potent inhibitor of radioligand binding to muscarinic receptors. A key study demonstrated that this compound is a potent inhibitor of both ³H-quinuclidinyl benzilate (³H-QNB) and ³H-pirenzepine (³H-PZ) binding to rat brain membranes. Furthermore, analysis of its Ki ratio indicated that this compound possesses a higher binding affinity for the M2 receptor subtype compared to the M1 subtype. This selectivity for M2 receptors is a distinguishing feature of this compound's pharmacological profile.

Quantitative Data: Receptor Binding Affinities

| Receptor Subtype | Radioligand | Reported Affinity/Potency | Reference |

| Muscarinic Receptors (Total) | ³H-QNB | Potent inhibitor, with a potency greater than atropine. | [1] |

| M1 Muscarinic Receptor | ³H-PZ | Potent inhibitor. | [1] |

| M2 Muscarinic Receptor | Inferred from Ki ratio | Higher affinity for M2 than M1 receptors, and a higher affinity for M2 receptors than atropine. | [1] |

Secondary Mechanism of Action: Dopamine Transporter Inhibition

In addition to its primary anticholinergic activity, this compound has been reported to inhibit the reuptake of dopamine by targeting the dopamine transporter (DAT). This action would lead to an increase in the synaptic concentration of dopamine, which could contribute to its therapeutic effects in Parkinson's disease, a condition characterized by dopamine deficiency. However, quantitative data, such as IC50 values, for this compound's inhibition of the dopamine transporter are not available in the reviewed literature.

Signaling Pathways

As a muscarinic receptor antagonist, this compound modulates intracellular signaling pathways by blocking the actions of acetylcholine. The specific downstream effects are dependent on the receptor subtype being antagonized.

M2 Muscarinic Receptor Signaling Pathway

Given this compound's higher affinity for M2 receptors, its primary impact on signaling is expected to be through the blockade of the M2-mediated pathway. M2 receptors are coupled to inhibitory G-proteins of the Gi/o family.

References

A Proposed Synthetic and Purification Pathway for Mazaticol: A Technical Whitepaper

Introduction

Mazaticol, known chemically as [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate, is an anticholinergic agent that has been used as an antiparkinsonian drug.[1] Its mechanism of action is understood to be the blockade of acetylcholine receptors, which is a common therapeutic strategy for a variety of neurological and other disorders.[2][3] This document outlines a proposed multi-step synthesis and a comprehensive purification strategy for this compound, designed to yield a high-purity active pharmaceutical ingredient (API) suitable for research and drug development purposes.

Chemical Structure and Properties of this compound:

| Property | Value |

| CAS Number | 42024-98-6[2] |

| Molecular Formula | C₂₁H₂₇NO₃S₂[1] |

| Molecular Weight | 405.57 g/mol [1] |

| IUPAC Name | [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate[1] |

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main parts: the construction of the core 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol scaffold and the subsequent esterification with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid.

Synthesis of the Bicyclic Alcohol Intermediate

The synthesis of the bicyclic alcohol intermediate, 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol, is proposed to proceed via a multi-step pathway, likely involving a Robinson annulation or a similar cyclization strategy to form the bicyclic core.

Proposed Experimental Protocol:

A plausible synthetic route could start from readily available precursors and involve the formation of the 9-azabicyclo[3.3.1]nonane ring system. The synthesis of similar N-substituted 9-azabicyclo[3.3.1]nonan-3-one derivatives has been documented and can serve as a reference.[4]

-

Step 1: Synthesis of a Precursor Ketone. This would likely involve the condensation of a suitable amine with a diketone or a related precursor to form the bicyclic ketone.

-

Step 2: Reduction of the Ketone. The resulting ketone would then be reduced to the corresponding alcohol. Stereoselective reduction methods could be employed to favor the desired endo- or exo-isomer, which is crucial for the final biological activity of this compound. The use of reducing agents such as sodium borohydride is common for such transformations.[5]

Synthesis of the Di-thienyl Glycolic Acid Moiety

The 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid can be prepared through a Grignard reaction involving a thiophene-derived Grignard reagent and a suitable glyoxylic acid derivative.

Proposed Experimental Protocol:

-

Step 1: Formation of the Grignard Reagent. 2-Bromothiophene would be reacted with magnesium turnings in an anhydrous ether solvent to form 2-thienylmagnesium bromide.

-

Step 2: Reaction with an Oxalate Derivative. The Grignard reagent would then be reacted with a dialkyl oxalate, followed by acidic workup, to yield the desired di-thienyl glycolic acid.

Final Esterification Step

The final step in the synthesis of this compound is the esterification of the bicyclic alcohol with the di-thienyl glycolic acid.

Proposed Experimental Protocol:

A common method for such esterifications is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

The bicyclic alcohol and the di-thienyl glycolic acid would be dissolved in a suitable aprotic solvent, such as dichloromethane.

-

DCC and a catalytic amount of DMAP would be added, and the reaction mixture would be stirred at room temperature until completion.

-

The dicyclohexylurea byproduct would be removed by filtration.

Hypothetical Reaction Yields:

| Step | Reaction | Theoretical Yield (%) |

| 1 | Bicyclic Ketone Synthesis | 75 |

| 2 | Ketone Reduction | 90 |

| 3 | Di-thienyl Glycolic Acid Synthesis | 80 |

| 4 | Final Esterification | 85 |

| Overall | - | ~45 |

Purification of this compound

The purification of the final this compound product is critical to ensure its suitability for pharmaceutical applications. A multi-step purification process is proposed to remove unreacted starting materials, byproducts, and any other impurities. General strategies for the purification of synthetic pharmaceutical products often involve chromatographic techniques and crystallization.[6]

Proposed Purification Protocol:

-

Initial Workup: After the final esterification step, the reaction mixture would be washed with a dilute aqueous acid solution to remove any unreacted amine, followed by a wash with a dilute aqueous base solution to remove unreacted carboxylic acid. The organic layer would then be washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Column Chromatography: The crude product would be purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, would be employed to separate this compound from less polar and more polar impurities.

-

Crystallization: The fractions containing the pure product would be combined, and the solvent would be removed under reduced pressure. The resulting solid would be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or acetone/hexane) to obtain highly pure this compound hydrochloride.

Hypothetical Purity and Yield Data:

| Purification Step | Purity (by HPLC) | Yield (%) |

| Crude Product | 80% | - |

| After Chromatography | 98% | 90 |

| After Crystallization | >99.5% | 95 |

| Overall Purification Yield | - | ~85 |

Proposed Signaling Pathway and Experimental Workflow

While the specific signaling pathways affected by this compound are not detailed in the provided search results, its action as an anticholinergic agent implies interference with the binding of acetylcholine to its receptors.[2]

Diagram of a Generic Anticholinergic Mechanism:

Caption: Generic anticholinergic mechanism of action.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

References

- 1. data.epo.org [data.epo.org]

- 2. Anticholinergic - Wikipedia [en.wikipedia.org]

- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

The Pharmacological Profile of Mazaticol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazaticol is identified as an anticholinergic agent, specifically a muscarinic acetylcholine receptor antagonist.[1][2] While it has been noted for its potential in research related to Parkinsonian syndrome due to its high affinity for M2 muscarinic receptors and inhibitory effects on dopamine uptake in striatal nerve terminals, a comprehensive public record of its quantitative pharmacological data remains elusive.[1] This technical guide synthesizes the available information on this compound, contextualizes its pharmacological activity within the broader class of muscarinic antagonists, and outlines standard experimental protocols relevant to its characterization. Due to the limited availability of specific data for this compound, this document also presents representative data for other muscarinic antagonists to provide a comparative framework.

Introduction

This compound is a small molecule compound classified as a synthetic anticholinergic agent and a muscarinic antagonist.[2][3] Its primary mechanism of action is understood to be the blockade of muscarinic acetylcholine receptors, thereby inhibiting cholinergic nerve activity.[1] This mode of action is characteristic of drugs used to manage symptoms of Parkinson's disease and other extrapyramidal disorders.[4] Additionally, this compound has been reported to inhibit dopamine uptake, a property that could contribute to its therapeutic potential in movement disorders.[1]

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are integral to the parasympathetic nervous system and also play a role in the central nervous system.[4] There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G proteins and mediate distinct physiological responses.[5] this compound is reported to be a potent inhibitor of ³H-QNB and ³H-PZ binding, with a high affinity for the M2 receptor subtype.[1]

The M2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By antagonizing these receptors, this compound would prevent the binding of acetylcholine and thereby inhibit these downstream signaling events.

Signaling Pathway of M2 Muscarinic Receptor Inhibition by this compound

Caption: General signaling pathway of M2 muscarinic receptor antagonism by this compound.

Quantitative Pharmacological Data

Table 1: Representative Binding Affinities (Ki, nM) of Common Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 | M5 |

|---|---|---|---|---|---|

| Atropine | 2.3 | 1.6 | 1.3 | 2.0 | 1.6 |

| Ipratropium | 2.0 | 3.3 | 2.5 | 2.0 | 2.5 |

| Scopolamine | 1.0 | 1.3 | 1.0 | 1.3 | 1.3 |

| Pirenzepine | 16 | 360 | 200 | 70 | 100 |

| Darifenacin | 110 | 68 | 13 | 130 | 110 |

Data is illustrative and compiled from various pharmacological sources. It does not represent data for this compound.

Dopamine Uptake Inhibition

In addition to its anticholinergic properties, this compound is reported to have inhibitory effects on dopamine uptake in striatal nerve terminals.[1] This secondary mechanism could be particularly relevant for its application in Parkinson's disease research, as reduced dopaminergic neurotransmission is a hallmark of the condition. The inhibition of dopamine reuptake would lead to increased synaptic dopamine levels, potentially compensating for the dopaminergic neuron loss. Quantitative data (e.g., IC50 for dopamine transporter inhibition) for this compound is not currently available.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been publicly documented.

Experimental Protocols

Specific experimental protocols used for the pharmacological characterization of this compound are not available. However, a standard methodology for determining the binding affinity of a compound to muscarinic receptors is the radioligand binding assay.

Generic Protocol: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and other reagents in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Generalized Experimental Workflow for Receptor Binding Assay

Caption: A generalized workflow for a receptor binding assay.

Clinical Studies

There is no publicly available information regarding clinical trials or studies involving this compound in human subjects.

Summary and Future Directions

This compound is an anticholinergic agent with a high affinity for M2 muscarinic receptors and potential inhibitory effects on dopamine uptake.[1] While its pharmacological profile suggests potential therapeutic applications, particularly in the context of Parkinson's disease, there is a significant lack of detailed, publicly available quantitative data on its receptor binding affinities, functional potency, and pharmacokinetic properties. Future research efforts should focus on generating and publishing this critical data to enable a more thorough evaluation of this compound's therapeutic potential and to guide further drug development. This would involve comprehensive in vitro binding and functional assays across all muscarinic receptor subtypes, as well as in vivo pharmacokinetic and pharmacodynamic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Mazaticol: A Technical Guide to its Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazaticol, also known as Pentona and originally developed under the code PG-501, is a potent anticholinergic agent utilized primarily as an antiparkinsonian drug in Japan. Its therapeutic effects are rooted in its ability to antagonize the actions of acetylcholine at muscarinic receptors. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.

Early pharmacological studies conducted in the 1970s established this compound as a compound with pronounced anti-acetylcholine activity. These initial investigations demonstrated its efficacy in various preclinical models, including its ability to counteract tremorine-induced tremors, prevent physostigmine-induced lethality, and antagonize haloperidol-induced parkinsonism.[1] These findings highlighted its potential as a centrally acting anticholinergic drug.

Core Anticholinergic Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of the parasympathetic nervous system and cholinergic signaling within the central nervous system (CNS). There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound for each of these subtypes dictates its pharmacological profile and therapeutic applications.

dot

References

Unraveling the Enigma of PG-501: An Inquiry into its Reported Antiparkinsonian Effects

Initial investigations into the existing scientific and medical literature have not yielded specific information on a compound designated as "PG-501" for the treatment of Parkinson's disease. While the query sought an in-depth technical guide on its early antiparkinsonian effects, extensive searches have failed to identify a drug or therapeutic agent with this specific identifier in the context of Parkinson's research.

This lack of specific data prevents the creation of the requested technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The scientific community relies on published, peer-reviewed data to validate and disseminate research findings, and at present, "PG-501" does not appear in this body of knowledge for Parkinson's disease.

It is conceivable that "PG-501" could be an internal, preclinical designation for a compound that was not advanced to clinical trials or published under that name. Pharmaceutical and biotechnology companies often use internal codes for their drug candidates during the early stages of development. These designations may change as the compound progresses through the research and development pipeline.

One tangential finding in a non-peer-reviewed document referred to "Anti-Parkinson Drugs PD 501," which appears to be a course or lecture identifier rather than a specific therapeutic agent. Another isolated reference pointed to "AH 501" as an alternative name for the herbicide Paraquat. Notably, Paraquat exposure has been linked to an increased risk of developing Parkinson's disease and is not a therapeutic agent.

Given the absence of concrete scientific literature on "PG-501" as an antiparkinsonian agent, it is impossible to provide the detailed technical guide requested. Further clarification on the origin of this designation or alternative names for the compound would be necessary to conduct a more targeted and fruitful search of the available scientific and medical databases.

Mazaticol in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Mazaticol, particularly recent, in-depth preclinical and clinical data for a broad range of neurodegenerative diseases, is limited. This guide synthesizes the available information, focusing on its established role as an anticholinergic agent in Parkinson's disease, and extrapolates its potential relevance to wider neurodegenerative disease research. The experimental protocols and some data presented are generalized representations to illustrate standard methodologies in the field.

Introduction to this compound

This compound, also known by the trade name Pentona and the developmental code PG-501, is an anticholinergic drug that has been used in Japan for the treatment of Parkinson's disease.[[“]] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the brain that is disrupted in Parkinson's disease.

The cholinergic system is deeply implicated in the pathophysiology of several neurodegenerative diseases, not limited to Parkinson's.[2][3][4][5] In Alzheimer's disease, for instance, the degeneration of cholinergic neurons is a hallmark of the condition and contributes significantly to cognitive decline.[2] Therefore, agents that modulate cholinergic signaling, such as this compound, are of significant interest to the research community.

This technical guide provides an overview of this compound, its mechanism of action, and its potential applications in neurodegenerative disease research. It also presents hypothetical and generalized experimental data and protocols to serve as a framework for future research endeavors.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by blocking the action of acetylcholine, a key neurotransmitter, at muscarinic receptors in the central nervous system. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system in the striatum. This compound helps to counteract this imbalance, thereby alleviating motor symptoms such as tremors and rigidity.[6][7]

The following diagram illustrates the simplified signaling pathway of a cholinergic neuron and the inhibitory effect of this compound.

References

- 1. consensus.app [consensus.app]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the study of cholinergic circuits in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antiparkinsonian Anticholinergic Therapy Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Mazaticol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the in vitro characterization of Mazaticol, an anticholinergic agent with known activity at muscarinic acetylcholine receptors. Due to the limited availability of recent and comprehensive in vitro data for this compound, this document synthesizes the available information and presents representative experimental protocols for the characterization of such compounds. The guide is intended to inform researchers and drug development professionals on the pharmacological profile of this compound and provide a methodological framework for its further investigation.

Introduction

This compound is an anticholinergic drug that has been used as an antiparkinsonian agent. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding the in vitro pharmacological profile of this compound, including its binding affinity, selectivity, and functional potency at different mAChR subtypes, is crucial for elucidating its mechanism of action and guiding further research and development. This guide summarizes the known in vitro properties of this compound and details the experimental methodologies typically employed for the characterization of muscarinic receptor antagonists.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific affinity and efficacy of a ligand for each subtype determine its pharmacological and side-effect profile.

Data Presentation: Muscarinic Receptor Binding Profile

Quantitative data on the binding affinity of this compound for muscarinic receptor subtypes is limited in publicly accessible literature. However, a comparative study by Kito et al. (1990) provides insight into its relative selectivity. The study investigated the potency of several anticholinergic drugs in inhibiting the binding of radioligands to M1 and M2 receptors in rat brain tissues.

| Compound | Potency Order for ³H-QNB Binding (M1/M2) | Potency Order for ³H-PZ Binding (M1) | Implied M2 vs. M1 Selectivity |

| This compound | > Atropine > Piroheptine > Trihexyphenidyl > Biperiden > Ethopropazine > Pirenzepine | > Atropine > Trihexyphenidyl > Biperiden > Ethopropazine > Pirenzepine | Higher affinity for M2 receptors compared to atropine |

| Trihexyphenidyl | High affinity and selectivity for M1 receptors | ||

| Biperiden | High affinity and selectivity for M1 receptors |

Table 1: Comparative Potency and Selectivity of this compound and other Anticholinergic Drugs at Muscarinic Receptors. Data is inferred from the rank order of potency reported by Kito et al. (1990). Exact Ki values were not provided in the available abstract.

Experimental Protocols

The following sections detail representative in vitro assays for the characterization of muscarinic receptor antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the binding affinity of this compound for M1 and M2 muscarinic receptors.

Materials:

-

Membrane Preparations: Rat cerebral cortex (rich in M1 receptors) and heart (rich in M2 receptors) membranes.

-

Radioligands: [³H]-Pirenzepine (for M1) and [³H]-N-methylscopolamine (for M2).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Atropine (at a high concentration, e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells with radioligand and membranes only (total binding) and wells with radioligand, membranes, and a saturating concentration of atropine (non-specific binding).

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways, determining its potency (EC50 or IC50) and efficacy.

Objective: To determine the functional potency of this compound as an antagonist at M2 muscarinic receptors.

Background: M2 receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

-

Agonist: Carbachol or another suitable muscarinic agonist.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compound: this compound hydrochloride.

-

cAMP Assay Kit: e.g., a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Procedure:

-

Cell Plating: Seed the CHO-M2 cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of carbachol (typically its EC80) and forskolin to all wells (except for basal and forskolin-only controls).

-

Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the carbachol-induced response.

Mandatory Visualizations

Signaling Pathways

Mazaticol: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazaticol, also known by the synonyms Pentona and PG-501, is an anticholinergic agent that has been used in Japan as an antiparkinsonian drug.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, mechanism of action, and relevant (though limited) pharmacological data. Due to the scarcity of publicly available specific experimental data for this compound, this document also includes representative experimental protocols and discussions on general anticholinergic drug assessment to provide a framework for its further study.

Chemical Identifiers

A clear identification of a chemical entity is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 42024-98-6 | [1] |

| CAS Number (Hydrochloride) | 32891-29-5 | |

| IUPAC Name | [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] hydroxy(di-2-thienyl)acetate | [1] |

| Chemical Formula | C21H27NO3S2 | [1] |

| Molecular Weight | 405.57 g/mol | [1] |

| Canonical SMILES | CC1(CC[C@@H]2C--INVALID-LINK--OC(=O)C(c3cccs3)(c4cccs4)O)C | [1] |

| Synonyms | Pentona, PG-501 | [1] |

Mechanism of Action

This compound functions as an anticholinergic agent, specifically targeting muscarinic acetylcholine receptors. In Parkinson's disease, a deficiency in dopamine in the striatum leads to a relative overactivity of cholinergic signaling. By blocking muscarinic receptors, this compound helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms of the disease, particularly tremor.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. There are five subtypes (M1-M5), which couple to different G-proteins and downstream effector systems. The M1, M3, and M5 subtypes primarily couple through Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes typically couple through Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

Representative Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound (like this compound) for muscarinic acetylcholine receptors using a radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human muscarinic receptor subtypes or from rat brain tissue).

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific binding control: Atropine (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Serial dilutions of this compound or vehicle (for total binding).

-

Atropine (for non-specific binding).

-

[³H]NMS (at a concentration close to its Kd, typically ~0.1-1 nM).

-

Membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide on the Discovery and History of Mazaticol (Pentona)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazaticol, also known under the brand name Pentona, is an anticholinergic agent that has been utilized as an antiparkinsonian drug, primarily in Japan. Its development dates back to the early 1970s, where it was initially investigated under the code name PG-501. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. The document summarizes the available preclinical and clinical findings, outlines its mechanism of action as a muscarinic acetylcholine receptor antagonist, and presents this information in a structured format for scientific and research professionals. Due to the limited accessibility of the original Japanese research publications, this guide synthesizes information from available abstracts and the broader context of anticholinergic therapy in Parkinson's disease.

Discovery and History

The development of this compound can be traced back to early research conducted in Japan. The compound, initially designated as PG-501, was first described in Japanese scientific literature in 1971.

A key publication by Nose et al. in Nihon Yakurigaku Zasshi (Folia Pharmacologica Japonica) in July 1971, laid the groundwork for its pharmacological understanding. This study identified PG-501 as a potent anticholinergic agent with significant antiparkinsonian potential. The research highlighted its pronounced anti-acetylcholine effects and its ability to counteract tremors induced by tremorine, mortality from physostigmine, and parkinsonism induced by haloperidol.[1]

Following these preclinical findings, clinical investigations were undertaken to assess the therapeutic efficacy of PG-501 in patients with Parkinson's disease. A notable study by Kosaka, published in 1971 in the Japanese Journal of Clinical Pharmacology and Therapeutics, reported on the beneficial effects of PG-501 in this patient population. The abstract of this study indicates that PG-501 was effective in improving tremors associated with Parkinsonism.[2] Specifically, a 78% improvement in tremor was observed in patients with Parkinsonism. The study also noted improvement in rigidity and akinesia in a subset of patients.

These foundational studies led to the approval and marketing of this compound (as Pentona) in Japan for the treatment of Parkinson's disease.

Pharmacological Profile

Mechanism of Action

This compound functions as a centrally acting anticholinergic agent. Its therapeutic effects in Parkinson's disease are attributed to its antagonism of muscarinic acetylcholine receptors in the brain.[3][4][5][6]

Preclinical Pharmacology

The initial preclinical studies on PG-501 demonstrated a range of pharmacological activities consistent with an anticholinergic antiparkinsonian agent.

Table 1: Summary of Preclinical Pharmacological Activities of this compound (PG-501)

| Pharmacological Effect | Observation | Implication |

|---|---|---|

| Anti-acetylcholine activity | Pronounced antagonism of acetylcholine effects. | Confirms its identity as an anticholinergic agent. |

| Anti-tremorine activity | Effective against tremorine-induced tremors. | Suggests potential efficacy against parkinsonian tremor. |

| Anti-physostigmine activity | Counteracted physostigmine-induced mortality. | Further demonstrates its anticholinergic properties. |

| Anti-haloperidol activity | Mitigated haloperidol-induced parkinsonism. | Indicates a direct effect on extrapyramidal symptoms. |

| EEG effects | Exhibited anti-EEG arousal activities. | Suggests central nervous system activity. |

Note: Specific quantitative data such as IC50 values are not available in the reviewed abstracts.

Clinical Pharmacology

Clinical studies, though limited in accessible detail, have provided insights into the efficacy and safety profile of this compound in patients with Parkinson's disease.

Table 2: Summary of Clinical Findings for this compound (PG-501)

| Clinical Endpoint | Observation | Reference |

|---|---|---|

| Efficacy | ||

| Tremor | 78% of patients with Parkinsonism showed improvement. | Kosaka, 1971[2] |

| Rigidity and Akinesia | Improvement observed in 3 out of 14 patients. | Kosaka, 1971[2] |

| Safety and Tolerability | ||

| Side Effects | Nausea, anorexia, vertigo, and headache were reported. | Kosaka, 1971[2] |

| Discontinuation | Side effects resolved upon discontinuation of the drug. | Kosaka, 1971[2] |

Note: This table is based on the abstract of the 1971 study by Kosaka. Detailed quantitative data from larger clinical trials are not publicly available.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the public domain. However, based on the nature of the reported findings, the following are general methodologies likely employed in the preclinical and clinical evaluation of an anticholinergic antiparkinsonian agent.

General Preclinical Experimental Protocols

-

In vitro Receptor Binding Assays: To determine the affinity of the compound for various muscarinic acetylcholine receptor subtypes. This would typically involve radioligand binding assays using cell lines expressing specific receptor subtypes to calculate Ki or IC50 values.

-

Animal Models of Parkinson's Disease:

-

Tremorine/Oxotremorine-induced Tremor Model (in rodents): Animals are administered a cholinergic agonist to induce tremors. The test compound is then administered to assess its ability to reduce the severity and frequency of these tremors.

-

Haloperidol-induced Catalepsy Model (in rodents): A dopamine D2 receptor antagonist like haloperidol is used to induce a cataleptic state, mimicking parkinsonian akinesia. The ability of the test compound to reverse this catalepsy is measured.

-

-

General Pharmacological Profiling: A battery of tests to assess the compound's effects on the central nervous system, cardiovascular system, and other organ systems to identify potential off-target effects.

General Clinical Trial Protocol for Parkinson's Disease

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with a confirmed diagnosis of idiopathic Parkinson's disease.

-

Intervention: Oral administration of this compound at varying doses compared to a placebo.

-

Primary Efficacy Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score.

-

Secondary Efficacy Endpoints: Changes in specific sub-scores of the UPDRS (e.g., for tremor, rigidity), patient-reported outcomes on quality of life, and global impression of change scores.

-

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, blood chemistry), vital signs, and electrocardiograms (ECGs).

Signaling Pathways and Visualizations

The therapeutic effect of this compound is based on its modulation of the cholinergic system within the basal ganglia. The following diagrams illustrate the general mechanism of action of anticholinergic agents in Parkinson's disease and a conceptual workflow for its discovery.

Figure 1: Simplified signaling pathway of this compound's action in Parkinson's disease.

References

- 1. Rinsho yakuri/Japanese Journal of Clinical Pharmacology and Therapeutics [jstage.jst.go.jp]

- 2. Top 6 Rinsho Yakuri\/japanese Journal of Clinical Pharmacology and Therapeutics papers published in 1971 [scispace.com]

- 3. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigators eye new target for treating movement disorders - VUMC News [news.vumc.org]

- 6. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of Mazaticol in Rodent Models of Parkinson's Disease

A-20251106-1432

Introduction

These application notes provide a generalized framework for researchers and drug development professionals to investigate the potential therapeutic effects of Mazaticol in established rodent models of Parkinson's disease, namely the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. The protocols outlined below are based on standard methodologies for these models and can be adapted for the specific investigation of this compound.

Rodent Models of Parkinson's Disease

The two most common neurotoxin-based rodent models of Parkinson's disease are the 6-OHDA and MPTP models.[1][2][6]

-

6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through oxidative stress.[7][8] Intracerebral injection of 6-OHDA into the substantia nigra, medial forebrain bundle, or striatum of rodents results in a significant loss of dopaminergic neurons, mimicking the pathology of PD.[6][9] The unilateral 6-OHDA lesion model is frequently used to assess motor asymmetry.[9][10]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, when administered systemically, crosses the blood-brain barrier and is metabolized to the toxic metabolite MPP+.[11] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to cell death.[11] The MPTP model recapitulates many of the key features of PD, including the loss of dopaminergic neurons and motor deficits.[12][13][14]

Hypothetical Signaling Pathway of this compound in Parkinson's Disease

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Role of rodent models in advancing precision medicine for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. How does Parkinson's medication work? | Parkinson's UK [parkinsons.org.uk]

- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of metabotropic glutamate receptor ligands in a 6-hydroxydopamine rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Rodent models of Parkinson's disease: beyond the motor symptomatology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chronic and progressive Parkinson's disease MPTP model in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Mazaticol Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key in vitro assays to characterize the activity of Mazaticol, an anticholinergic agent. The primary mechanism of action for this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). The following protocols describe methods to determine the binding affinity and functional potency of this compound at these receptors.

Introduction to this compound and Anticholinergic Activity

This compound is an experimental small molecule compound that functions as an anticholinergic agent.[1] Anticholinergic drugs exert their effects by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.[2] In vitro assays are essential for characterizing the potency and selectivity of anticholinergic compounds like this compound.

Key In Vitro Assays for this compound

Two primary types of in vitro assays are crucial for evaluating the anticholinergic activity of this compound:

-

Muscarinic Receptor Binding Assays: These assays quantify the affinity of this compound for muscarinic receptors by measuring its ability to displace a known radiolabeled ligand.

-

Cell-Based Functional Assays: These assays assess the ability of this compound to inhibit the downstream signaling pathways activated by muscarinic receptor agonists. A common method involves measuring changes in intracellular calcium levels.[3][4]

Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (e.g., M1) expressed in cultured cells. The principle is a competitive displacement assay where this compound competes with a radiolabeled antagonist for binding to the receptor.[2][5]

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for M1 Muscarinic Receptors

| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |

| This compound | [3H]N-Methylscopolamine | CHO-K1 cells expressing human M1 mAChR | 15.2 | 8.5 |

| Atropine (Control) | [3H]N-Methylscopolamine | CHO-K1 cells expressing human M1 mAChR | 2.1 | 1.2 |

IC50: The half maximal inhibitory concentration. Ki: The inhibitory constant, calculated from the IC50 value.

Experimental Protocol

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor.[6]

-

Cell culture medium (e.g., DMEM/F12) with necessary supplements.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Radioligand: [3H]N-Methylscopolamine ([3H]NMS), specific activity ~80 Ci/mmol.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

96-well microplates.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture CHO-K1-M1 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold PBS.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]NMS (e.g., 0.2 nM).[6]

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of atropine (1 µM).

-

Add the cell membrane preparation (e.g., 10-20 µg of protein per well).[6]

-

-

Incubate the plate at room temperature for 2 hours with gentle shaking.[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow

Caption: Workflow for the Muscarinic Receptor Radioligand Binding Assay.

Cell-Based Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a muscarinic agonist in cells expressing M1 receptors. The M1 receptor couples to the Gq protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[4]

Data Presentation

Table 2: Hypothetical Functional Potency of this compound in a Calcium Mobilization Assay

| Compound | Agonist | Cell Line | IC50 (nM) |

| This compound | Carbachol (EC80) | NT2.N/A cells | 45.8 |

| Dicycloverine (Control) | Carbachol (EC80) | NT2.N/A cells | 9.7 |

IC50: The concentration of this compound that inhibits 50% of the calcium response to the agonist.

Experimental Protocol

Materials:

-

Human-derived neuronal/astrocytic co-culture (NT2.N/A) or other cell line expressing endogenous or recombinant M1 receptors.[4]

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Muscarinic agonist (e.g., carbachol or oxotremorine).[4]

-

Test compound: this compound.

-

A fluorescence plate reader with automated injection capabilities.

-

Black, clear-bottom 96-well or 384-well microplates.

Procedure:

-

Cell Plating:

-

Seed the NT2.N/A cells into black, clear-bottom microplates and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with Fluo-4 AM (e.g., 2-5 µM) in assay buffer containing a mild detergent like Pluronic F-127 to aid dispersion.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the muscarinic agonist (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.

-

Measure the fluorescence intensity over time (e.g., for 1-2 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve fit.

-

Signaling Pathway

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. camh.ca [camh.ca]

- 4. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mazaticol Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Mazaticol is an anticholinergic agent utilized as an antiparkinsonian drug.[1] Chemically, it is [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl hydroxy(di-2-thienyl)acetate].[1] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a proposed RP-HPLC method for the determination of this compound, developed based on established methods for structurally similar anticholinergic compounds.

Principle

The proposed method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is employed to retain the non-polar this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and separation. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.

Experimental Protocol: Proposed HPLC Method for this compound Quantification

1. Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

2. Chromatographic Conditions

Based on methods for structurally similar compounds like dicyclomine and oxybutynin, the following starting conditions are proposed.[1][2]

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with orthophosphoric acid) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.0):

-

Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 4.0 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas.

-

-

Mobile Phase Preparation:

-

Mix acetonitrile and the prepared phosphate buffer in a ratio of 70:30 (v/v).

-

Degas the mobile phase by sonication for 15 minutes.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up the volume to the mark with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

-

4. Sample Preparation

-

For Bulk Drug:

-

Accurately weigh 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL solution in methanol.

-

Dilute this solution with the mobile phase to obtain a final concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder 20 tablets.

-

Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Make up the volume to 100 mL with methanol and mix well.

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

-

Dilute the supernatant with the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.

-

5. System Suitability

Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase for at least 30 minutes. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the system suitability parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

6. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed quantitative parameters for the HPLC method for this compound, extrapolated from methods for similar anticholinergic drugs.[3][4][5]

| Parameter | Expected Value/Range |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 4-6 minutes |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Simplified signaling pathway of an anticholinergic agent like this compound.

References

- 1. rjptonline.org [rjptonline.org]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

Application Notes and Protocols for Studying Cholinergic Pathways Using Muscarinic Antagonists

Application Notes

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in regulating a vast array of physiological functions in both the central and peripheral nervous systems.[1] Dysregulation of cholinergic signaling is implicated in numerous disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, overactive bladder, and chronic obstructive pulmonary disease (COPD).[2][3]

Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are key mediators of cholinergic signaling.[4] There are five distinct subtypes of mAChRs (M1-M5), each with a unique tissue distribution and downstream signaling cascade.[4] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4][5] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]

Muscarinic antagonists are invaluable tools for dissecting the roles of specific mAChR subtypes in physiological and pathological processes.[2][6] By competitively blocking the binding of acetylcholine to these receptors, antagonists can help elucidate the function of cholinergic pathways in various tissues and disease models.[6] The characterization of a novel muscarinic antagonist like Mazaticol would involve determining its binding affinity and selectivity for the five mAChR subtypes, as well as its functional potency in cell-based and in vivo models.

Data Presentation: Atropine as a Representative Muscarinic Antagonist

The following tables summarize the binding affinities and functional potencies of atropine for the human muscarinic acetylcholine receptor subtypes. This data provides a benchmark for the characterization of other muscarinic antagonists.

Table 1: Binding Affinity of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference |

| M1 | 2.22 ± 0.60 | [3H]-NMS | CHO-K1 cells | [7] |

| M2 | 4.32 ± 1.63 | [3H]-NMS | CHO-K1 cells | [7] |

| M3 | 4.16 ± 1.04 | [3H]-NMS | CHO-K1 cells | [7] |

| M4 | 2.38 ± 1.07 | [3H]-NMS | CHO-K1 cells | [7] |

| M5 | 3.39 ± 1.16 | [3H]-NMS | CHO-K1 cells | [7] |

Ki values represent the equilibrium dissociation constant for the antagonist. A lower Ki value indicates a higher binding affinity. [3H]-NMS: [3H]-N-methylscopolamine, a non-selective muscarinic antagonist radioligand.

Table 2: Functional Potency of Atropine at Muscarinic Receptors

| Receptor Subtype | Assay Type | pA2 Value | Agonist Used | Tissue/Cell System | Reference |

| M1 | Phosphoinositide turnover | 7.9 | Carbachol | Guinea-pig olfactory cortex | [8] |

| M2 | Inhibition of contraction | 8.9 | Bethanechol | Guinea-pig atria | [9] |

| M3 | Bronchoconstriction | 9.01 | Acetylcholine | Isolated rat lungs | [10] |

| M3 | Contraction | 8.72 ± 0.28 | Carbachol | Human isolated colon (circular muscle) | [11] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize muscarinic antagonists.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype using a competitive radioligand binding assay.[12][13][14]

Objective: To determine the Ki of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Test compound (e.g., this compound).

-

Non-specific binding control: A high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer to cover a wide concentration range (e.g., 10^-11 to 10^-5 M).

-

Prepare a working solution of the radioligand in assay buffer at a concentration approximately equal to its Kd for the receptor of interest.

-

Prepare a solution of the non-specific binding control (e.g., 1 µM atropine) in assay buffer.

-

Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal membrane concentration should be determined empirically.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to designated wells.

-

Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to designated wells.

-

Competition Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of diluted cell membranes to the remaining wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This protocol describes how to measure the functional potency of a muscarinic antagonist by assessing its ability to inhibit agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).[5][15][16]

Objective: To determine the functional potency (e.g., IC50 or pA2) of a test compound.

Materials:

-

A cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells expressing M1, M3, or M5).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

-

96- or 384-well black-walled, clear-bottom microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Plate the cells into the microplates and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound dilutions to the appropriate wells of the cell plate.

-

Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the instrument's liquid handler to add the agonist to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the antagonist concentration.

-

Fit the data to a suitable inhibitory dose-response model to determine the IC50 value.

-

If performing a Schild analysis, repeat the experiment with multiple agonist concentrations in the presence of different fixed concentrations of the antagonist to calculate the pA2 value.

-

Protocol 3: In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a method to assess the effect of a muscarinic antagonist on extracellular acetylcholine levels in a specific brain region of a freely moving rodent.[17][18]

Objective: To measure the in vivo effect of a muscarinic antagonist on acetylcholine release.

Materials:

-

Rodents (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Surgical instruments.

-

A microinfusion pump and liquid swivel.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (e.g., this compound).

-

An analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection).

-

Fraction collector.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal.

-

Using a stereotaxic apparatus, surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Probe Insertion and Baseline Collection:

-

On the day of the experiment, place the animal in a microdialysis testing chamber and allow it to habituate.

-

Gently insert a microdialysis probe through the guide cannula.

-